4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid
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Overview
Description
4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid is a chemical compound with a complex structure that includes an aminoethyl group, a carbamoyl group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-nitroaniline: This can be achieved through the nitration of aniline.
Reduction of 4-nitroaniline: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the carbamoyl group: The amino group is reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.
Coupling with butenoic acid: The final step involves coupling the carbamoyl derivative with butenoic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(2-Aminoethyl)carbamoyl]phenyl}but-2-enoic acid
- 4-{4-[(2-Aminoethyl)carbamoyl]anilino}butanoic acid
Uniqueness
4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
919771-92-9 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-[4-(2-aminoethylcarbamoyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C13H17N3O3/c14-7-9-16-13(19)10-3-5-11(6-4-10)15-8-1-2-12(17)18/h1-6,15H,7-9,14H2,(H,16,19)(H,17,18) |
InChI Key |
ODXYHSPFFJUBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)NCC=CC(=O)O |
Origin of Product |
United States |
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